[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C9H12FNO·HCl. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride can be compared with other similar compounds such as:
- (3-Fluoro-4-methylphenyl)methylamine hydrochloride
- (3-Fluoro-2-methylphenyl)methylamine hydrochloride
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique combination of the fluorine atom and methoxy group in (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride contributes to its distinct chemical and biological properties.
Biological Activity
Overview
(3-Fluoro-2-methoxyphenyl)methylamine hydrochloride is an organic compound characterized by its unique structure, which includes a methoxy group and a fluorinated aromatic ring. Its molecular formula contributes to its potential biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on available research findings.
- Molecular Formula : C10H12ClFNO\
- Molecular Weight : Approximately 155.17 g/mol
- CAS Number : 123652-95-9
The presence of the methoxy group and the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity and pharmacokinetic properties.
Biological Activities
Research indicates that (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride exhibits various biological activities, particularly in the following areas:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures show potential antiviral properties, particularly against Hepatitis B virus (HBV). For instance, related compounds have demonstrated effective inhibition of HBV replication with low EC50 values .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that structural analogs can inhibit enzymes like tyrosinase, which is crucial for melanin production and has implications in dermatological therapies .
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. This understanding is essential for predicting its pharmacodynamics and optimizing therapeutic profiles.
The biological mechanisms underlying the activity of (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride require further investigation. However, the following mechanisms are hypothesized based on its chemical structure:
- Nucleophilic Substitution Reactions : The amine group allows for nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
- Receptor Modulation : The fluorinated aromatic ring may enhance binding interactions with biological targets, potentially modulating receptor activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to (3-Fluoro-2-methoxyphenyl)methylamine hydrochloride:
Properties
CAS No. |
2866316-80-3 |
---|---|
Molecular Formula |
C9H13ClFNO |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-4-3-5-8(10)9(7)12-2;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
CLDRYEDQXHILFN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)OC.Cl |
Origin of Product |
United States |
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